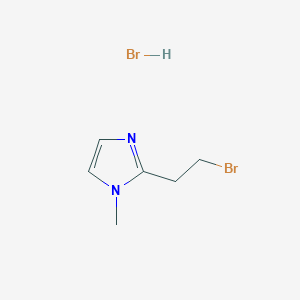
(1-Bromo-2-methylpropan-2-yl)cyclobutane
Vue d'ensemble
Description
(1-Bromo-2-methylpropan-2-yl)cyclobutane, also known as 1-bromo-2-methylcyclobutane, is a four-membered cyclic compound with a bromine atom at the 1-position. It is a colorless liquid at room temperature, and has a boiling point of 106-107°C and a melting point of -90°C. It is a versatile reagent used in organic synthesis, particularly in the synthesis of cyclic compounds, and has been used in the synthesis of a variety of compounds, including pharmaceuticals, natural products, and polymers.
Mécanisme D'action
1-Bromo-2-methylcyclobutane acts as a nucleophile in organic synthesis, reacting with electrophiles to form covalent bonds. In the synthesis of cyclic compounds, the reaction begins with the nucleophilic attack of the bromine atom of (1-Bromo-2-methylpropan-2-yl)cyclobutanethylcyclobutane on the electrophile, followed by a proton transfer to form the cyclic product.
Biochemical and Physiological Effects
1-Bromo-2-methylcyclobutane has not been studied for its biochemical or physiological effects. As it is a reagent used in organic synthesis, it is not intended for human or animal consumption, and therefore has not been tested for its effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
1-Bromo-2-methylcyclobutane is a versatile reagent used in organic synthesis, and has several advantages for lab experiments. It has a low boiling point, making it easy to handle and store. Additionally, it is inexpensive and readily available. However, it is also a highly reactive and corrosive compound, and should be handled with care.
Orientations Futures
1-Bromo-2-methylcyclobutane is a versatile reagent used in organic synthesis, and there are many potential future directions for its use. It could be used in the synthesis of new pharmaceuticals, natural products, and polymers. Additionally, it could be used in the synthesis of new materials, such as graphene and other nanomaterials. It could also be used in the synthesis of new catalysts and other compounds with potential applications in biochemistry and medicine. Finally, it could be used in the synthesis of new organometallic compounds, which could have applications in catalysis and other fields.
Applications De Recherche Scientifique
1-Bromo-2-methylcyclobutane is a versatile reagent used in organic synthesis, particularly in the synthesis of cyclic compounds. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, natural products, and polymers. For example, (1-Bromo-2-methylpropan-2-yl)cyclobutanethylcyclobutane has been used in the synthesis of the antimalarial drug artemisinin and the anticancer drug camptothecin. Additionally, it has been used in the synthesis of polymers, such as polyurethanes and polyesters, and in the synthesis of natural products, such as terpenes and steroids.
Propriétés
IUPAC Name |
(1-bromo-2-methylpropan-2-yl)cyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br/c1-8(2,6-9)7-4-3-5-7/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLSRHEUOMUTZQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Aminomethyl)-8-oxaspiro[4.5]decan-1-ol hydrochloride](/img/structure/B1381610.png)
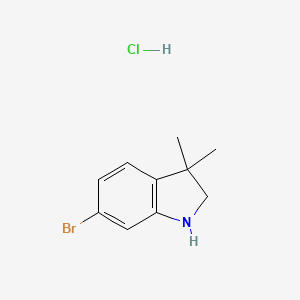
![2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1381615.png)
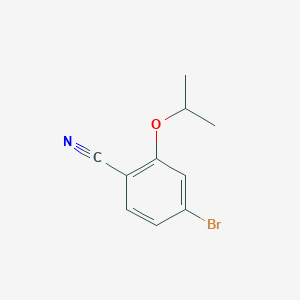

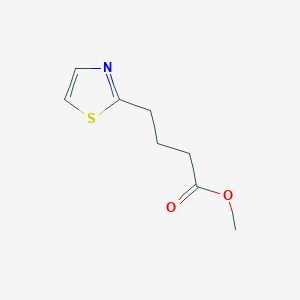
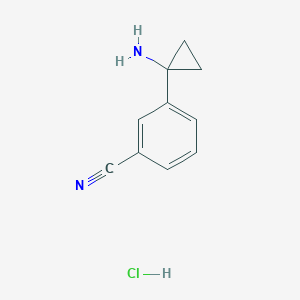


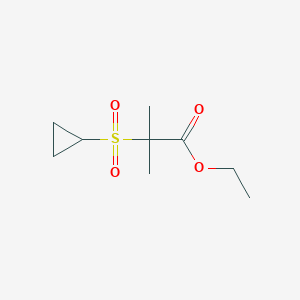
![7-Bromothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1381626.png)
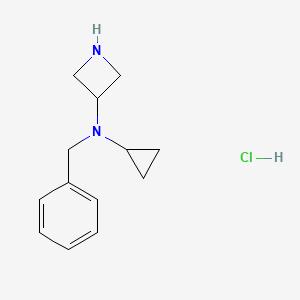
![Exo-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1381629.png)
